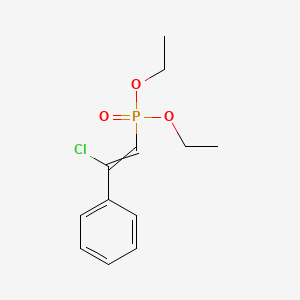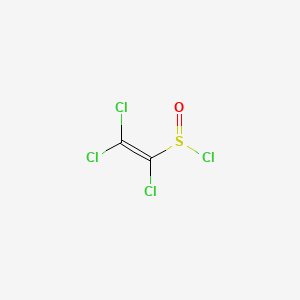
1,2,2-Trichloroethylenesulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trichloroethylenesulfinyl chloride is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfinyl chloride group attached to an ethylene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinyl chloride group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2,2-Trichloroethylenesulfinyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with four chlorine atoms attached to an ethane backbone.
Trichloroethylene: Another chlorinated ethylene derivative with different reactivity and applications.
Uniqueness
1,2,2-Trichloroethylenesulfinyl chloride is unique due to the presence of both sulfinyl chloride and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
属性
CAS 编号 |
50839-13-9 |
|---|---|
分子式 |
C2Cl4OS |
分子量 |
213.9 g/mol |
IUPAC 名称 |
1,2,2-trichloroethenesulfinyl chloride |
InChI |
InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7 |
InChI 键 |
NLBFKDNVKWCPHK-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Cl)Cl)(S(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



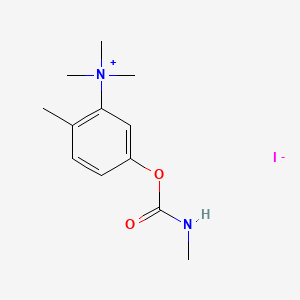



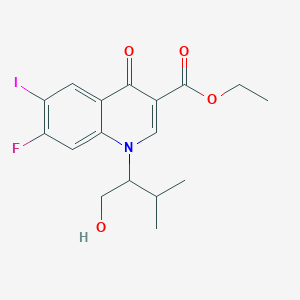
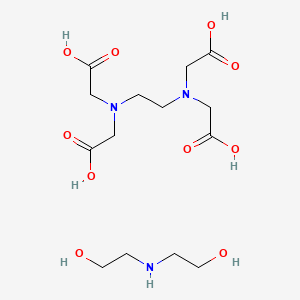
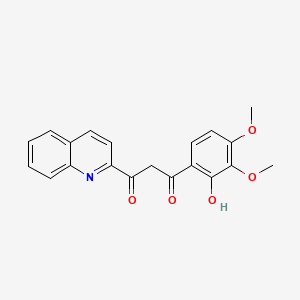
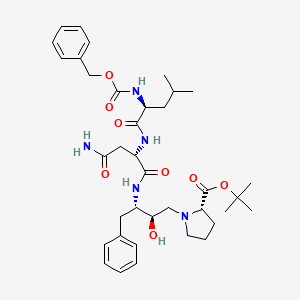

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
